molecular formula C24H26N2O4S B2806727 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 899734-95-3

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2806727
CAS No.: 899734-95-3
M. Wt: 438.54
InChI Key: HNZRNMKHJHMUCV-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
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Scientific Research Applications

Ring Opening and Pharmacological Evaluation

Research involving the ring opening of phthalimide derivatives, including compounds structurally related to "4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide," has been conducted to explore their potential pharmacological properties. For instance, the study by Okunrobo and Usifoh (2007) focused on the synthesis of carboxamides through the ring opening of phthalimide derivatives, followed by their evaluation for anti-inflammatory and analgesic properties. The compounds displayed dose-dependent activities, indicating their potential for further pharmacological research (Okunrobo & Usifoh, 2007).

Synthesis of Antibacterial and Antifungal Agents

Helal et al. (2013) reported on the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, investigating their antibacterial and antifungal activities. The study found that several synthesized compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Helal et al., 2013).

Serotonin Receptor Agonist Activity

A research effort led by Sonda et al. (2003) focused on the design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists. This study evaluated the compounds' ability to contract the isolated guinea-pig ascending colon, identifying derivatives with favorable pharmacological profiles for gastrointestinal motility. This work highlights the therapeutic potential of benzamide derivatives in gastrointestinal disorders (Sonda et al., 2003).

Nonaqueous Capillary Electrophoresis for Quality Control

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including benzamide derivatives. This method offers a promising approach for the quality control of pharmaceutical compounds, demonstrating the relevance of analytical techniques in the development and evaluation of benzamide-based drugs (Ye et al., 2012).

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZRNMKHJHMUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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